molecular formula C21H21ClN2O3S B4157622 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B4157622
M. Wt: 416.9 g/mol
InChI Key: ZNKASYYHLPKYFR-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a chlorophenyl group, and an isopropylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolidinyl intermediate with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-naphthyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-isopropylphenyl)acetamide
  • 2-{[(S)-(4-chlorophenyl)(phenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide

Uniqueness

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-13(2)14-3-7-16(8-4-14)23-19(25)12-28-18-11-20(26)24(21(18)27)17-9-5-15(22)6-10-17/h3-10,13,18H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKASYYHLPKYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
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2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
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2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
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2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
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2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
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2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide

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